Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, which is recognized as a potent inhibitor of the enhancer of zeste homolog 2 (EZH2), a critical component of the polycomb repressive complex 2 involved in histone methylation. This compound serves as a ligand for the proteolysis-targeting chimera (PROTAC) approach, facilitating the targeted degradation of proteins associated with oncogenesis. Tazemetostat de(methyl morpholine)-COOH has garnered attention for its potential in developing therapies aimed at cancers characterized by dysregulation of EZH2, such as diffuse large B-cell lymphoma and other hematological malignancies .
The compound is classified as a synthetic organic molecule and is primarily utilized in research settings to explore its applications in cancer therapy. The CAS number for Tazemetostat de(methyl morpholine)-COOH is 2685873-44-1, and it is available from various suppliers for research purposes only, not for therapeutic use .
The synthesis of Tazemetostat de(methyl morpholine)-COOH typically involves several key steps, including:
Specific synthetic routes may vary depending on laboratory protocols and available reagents .
The molecular formula of Tazemetostat de(methyl morpholine)-COOH is with a molecular weight of approximately 517.62 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity, particularly its ability to interact with EZH2 effectively.
Key structural features include:
The detailed structural data can be accessed through chemical databases, where visual representations are available for further analysis .
Tazemetostat de(methyl morpholine)-COOH participates in various chemical reactions primarily related to its role as a ligand in PROTAC development. These reactions include:
Understanding these reactions is crucial for optimizing the compound's efficacy and therapeutic potential against cancers linked to EZH2 dysregulation .
The mechanism of action of Tazemetostat de(methyl morpholine)-COOH involves inhibiting the methyltransferase activity of EZH2. By doing so, it prevents hyper-trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression of tumor suppressor genes. This disruption can lead to:
The compound's role as a PROTAC ligand further enhances its therapeutic potential by promoting selective degradation of EZH2, thereby providing a novel approach to targeting oncogenic pathways .
Tazemetostat de(methyl morpholine)-COOH exhibits several notable physical and chemical properties:
These properties are essential for ensuring stability and efficacy during experimentation .
The primary application of Tazemetostat de(methyl morpholine)-COOH lies in scientific research focused on cancer therapies. Its specific uses include:
Research continues to explore the full potential of this compound in clinical settings, particularly in hematological cancers where EZH2 plays a pivotal role in tumorigenesis .
Tazemetostat de(methyl morpholine)-COOH (chemical name: Tazemetostat de(methyl morpholine)-carboxylic acid; CAS: 2685873-44-1) serves as a specialized warhead ligand in proteolysis-targeting chimera (PROTAC) molecules designed for selective degradation of enhancer of zeste homolog 2 (EZH2). This compound is derived from the FDA-approved EZH2 catalytic inhibitor Tazemetostat (EPZ-6438) through strategic structural modifications. The removal of the N-methyl morpholine group and incorporation of a terminal carboxylic acid group at the indole nitrogen significantly enhances its utility in PROTAC design [1] [4].
The binding affinity of this ligand to EZH2 is retained from the parent Tazemetostat molecule, which exhibits half-maximal inhibitory concentration (IC₅₀) values of 11 nM (peptide assay) and 16 nM (nucleosome assay) against wild-type EZH2 [4]. Crucially, the terminal carboxylic acid (-COOH) serves as a versatile chemical handle for covalent conjugation to E3 ubiquitin ligase ligands via linker molecules. This modification enables the construction of heterobifunctional degraders without compromising EZH2-binding efficiency, as confirmed through biochemical assays in diffuse large B-cell lymphoma (DLBCL) cell models [1].
Table 1: Key Structural Modifications from Parent Tazemetostat
| Structural Element | Tazemetostat (EPZ-6438) | Tazemetostat de(methyl morpholine)-COOH |
|---|---|---|
| Morpholine group | Present (methylated) | Removed |
| Indole substitution | Methyl group | Carboxylic acid functional group |
| Molecular weight | 572.67 g/mol | 517.62 g/mol |
| Primary application | Catalytic inhibition | PROTAC warhead ligand |
Linker engineering represents a critical determinant of PROTAC efficacy, directly influencing ternary complex stability, proteasomal recruitment efficiency, and subcellular localization. Empirical studies reveal that optimal linker length for Tazemetostat de(methyl morpholine)-COOH-based PROTACs ranges between 7–10 methylene units (approximately 12–18 Å) when conjugated to von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligase ligands [5] [8].
Hydrophilic polyethylene glycol (PEG)-based linkers significantly enhance solubility but may reduce cellular permeability. Conversely, rigid aromatic linkers promote proteolytic resistance but risk diminishing ternary complex flexibility. A systematic evaluation of alkylene linkers demonstrated that PROTACs incorporating 10 methylene units (e.g., MS8847) achieved maximal EZH2 degradation (DC₅₀ = 34.4 ± 10.7 nM in leukemia cells), outperforming analogs with shorter (≤6 methylene units) or longer (≥12 methylene units) linkers [5]. This length dependency arises from the spatial requirements for simultaneous engagement of EZH2 within the polycomb repressive complex 2 (PRC2) and the E3 ligase complex.
Table 2: Impact of Linker Length on Degradation Efficiency
| Linker Length (Methylene Units) | EZH2 Degradation (%) | H3K27me3 Reduction (%) | PROTAC Example |
|---|---|---|---|
| 4–6 | <20% | <15% | Compound 2–4 |
| 7–8 | 40–60% | 25–40% | Compound 5–6 |
| 9–10 | >95% | 60–80% | MS8847 (Compound 8) |
The degradation efficacy of Tazemetostat de(methyl morpholine)-COOH-based PROTACs fundamentally depends on productive ternary complex formation between EZH2/PRC2, the PROTAC molecule, and the recruited E3 ubiquitin ligase. Structural biology studies reveal that the carboxylic acid moiety enables diverse conjugation chemistries while preserving the ligand’s binding pose within the EZH2 S-adenosylmethionine (SAM)-binding pocket [1] [5].
Co-crystallography data demonstrate that VHL-recruiting PROTACs (e.g., MS8847) exhibit superior degradation efficiency over CRBN-based counterparts in acute myeloid leukemia models, attributed to higher cooperativity factors (α-value >3) and enhanced ubiquitin transfer kinetics [5]. This cooperativity arises from complementary protein-protein interaction interfaces between PRC2 subunits (EED, SUZ12) and the VHL complex, which are stabilized by the PROTAC linker. Notably, PROTACs incorporating this ligand simultaneously degrade EZH2 and associated PRC2 core components (EED > SUZ12) due to complex destabilization, an effect unattainable with catalytic inhibitors [2] [5].
The terminal carboxylic acid group also influences proteasome-substrate orientation. Molecular dynamics simulations indicate that optimal ubiquitination occurs when lysine residues adjacent to the EZH2-PROTAC binding site are positioned within 15–20 Å of the E2-ubiquitin conjugation zone. PROTACs derived from Tazemetostat de(methyl morpholine)-COOH achieve this through balanced rigidity-flexibility in the linker region, enabling lysine residue presentation to the ubiquitination machinery [3] [8].
Table 3: E3 Ligase Recruitment Profiles and Degradation Outcomes
| E3 Ligase Type | Cooperativity Factor (α) | DC₅₀ for EZH2 | Concurrent PRC2 Degradation |
|---|---|---|---|
| VHL (e.g., MS8847) | >3.0 | 34.4 nM (EOL-1 cells) | EED: complete; SUZ12: partial |
| CRBN (e.g., MS177) | 1.5–2.0 | 120–250 nM | Minimal |
| MDM2 (e.g., E-3P-MDM2) | Not reported | 3.39 µM (SU-DHL-6) | Variable |
The structural adaptability of this PROTAC warhead enables rational optimization for tissue-specific applications. In triple-negative breast cancer models, VHL-based PROTACs conjugated to Tazemetostat de(methyl morpholine)-COOH penetrated three-dimensional tumor spheroids and suppressed oncogenic signaling through both catalytic (H3K27me3-dependent) and non-catalytic (scaffolding) EZH2 functions [5] [10]. These advances highlight the compound’s versatility as a foundation for next-generation epigenetic degraders targeting context-dependent oncogenic mechanisms.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6